2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-9-1-3-11(4-2-9)15-8-6-10(14-15)5-7-13/h1-4,6,8H,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPXCQGSYYHOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 4-fluorophenyl-substituted pyrazol-5-amine precursors
One reported route starts from commercially available 4-(4-fluorophenyl)-1H-pyrazol-5-amine. This intermediate is subjected to alkylation or condensation reactions to introduce the ethanamine side chain:
- The pyrazol-5-amine reacts with diethyl malonate in the presence of sodium ethoxide to form a diester intermediate.
- This intermediate is then converted to a dichloride derivative.
- Selective nucleophilic substitution of one chloride with an amine source introduces the ethan-1-amine moiety.
- Protection and deprotection steps (e.g., BOC-protection of amines) are employed to facilitate further functionalization or purification.
This method has been used in the synthesis of related pyrazolopyrimidine derivatives bearing 4-fluorophenyl groups, demonstrating the utility of this approach for preparing 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine analogues.
Condensation and Cyclization Approaches
Another approach involves condensation of substituted phenylhydrazines with appropriate β-ketoesters or β-diketones to form the pyrazole ring:
- 4-Fluorophenylhydrazine is condensed with a β-ketoester bearing a protected aminoethyl side chain.
- Cyclization under acidic or basic conditions yields the pyrazole ring with the 4-fluorophenyl substituent at N-1.
- Subsequent deprotection and reduction steps yield the target ethanamine functional group at the 3-position.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation | 4-Fluorophenylhydrazine + β-ketoester | Acid/base catalysis |
| 2 | Alkylation/Nucleophilic substitution | Diethyl malonate, NaOEt; then amine substitution | Formation of diester and dichloride intermediates |
| 3 | Protection | BOC anhydride or equivalent | Protect amine for cross-coupling |
| 4 | Suzuki Coupling | Pd catalyst, aryl boronic acid, base | Coupling to introduce 4-fluorophenyl |
| 5 | Hydrogenation/Deprotection | Pd/C, H2; acid/base | Final amine formation |
Yields reported for these steps vary depending on substrate purity and reaction optimization but generally range from moderate to good (50-85%) for each step.
Research Findings and Optimization Notes
- The 4-fluorophenyl substituent enhances biological activity, likely by increasing metabolic stability and binding affinity.
- Attempts to perform Suzuki coupling on unprotected amines failed, indicating the necessity of amine protection for successful cross-coupling.
- Steric hindrance and electronic effects of substituents influence reaction efficiency and product activity.
- Selective substitution at the 3-position of the pyrazole ring is critical to maintain the desired biological properties.
Summary Table of Preparation Routes
| Methodology | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrazol-5-amine alkylation | 4-(4-fluorophenyl)-1H-pyrazol-5-amine | Alkylation, substitution, protection | Straightforward, commercially available precursors | Requires protection steps for amines |
| Condensation-cyclization | 4-Fluorophenylhydrazine + β-ketoester | Condensation, cyclization | Classical, versatile | Multi-step, moderate yields |
| Suzuki cross-coupling | BOC-protected pyrazol intermediates | Pd-catalyzed coupling | Late-stage functionalization | Sensitive to amine protection |
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound is being investigated as a pharmacophore for developing new therapeutic agents, particularly targeting neurological disorders and inflammatory conditions. Its structural features allow it to interact with specific biological targets, potentially leading to novel treatments. For instance, research has indicated that compounds with similar pyrazole structures exhibit significant activity against various enzymes and receptors involved in these conditions .
Case Study: Neurological Disorders
In studies focusing on neuroprotective effects, derivatives of pyrazole compounds have shown promise in modulating neurotransmitter systems, which could be beneficial in treating diseases such as Alzheimer's and Parkinson's. Experimental results have demonstrated that modifications to the pyrazole ring can enhance binding affinity to neuronal receptors.
Biology
Enzyme Inhibition
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to mimic natural substrates allows researchers to investigate its effects on enzyme activity, providing insights into metabolic pathways and potential therapeutic interventions .
Receptor Binding Studies
The compound's structural similarity to biologically active molecules makes it a candidate for receptor binding studies. Research has shown that it can effectively compete with ligands for binding sites on various receptors, which is crucial for understanding drug-receptor interactions .
Material Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics and photonics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have indicated that incorporating such compounds can enhance the efficiency and stability of electronic devices .
Industry
Synthesis of Advanced Materials
In industrial applications, 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine serves as an intermediate in the synthesis of agrochemicals and other advanced materials. Its versatility allows for modifications that can lead to the development of specialized products tailored for specific agricultural needs .
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazole-amine derivatives, emphasizing differences in substituents, molecular properties, and biological activities:
Structural and Electronic Differences
- Substituent Position : The target compound’s 4-fluorophenyl group at the pyrazole 1-position contrasts with Avapritinib’s extended triazinyl-piperazine-pyrimidine moiety, which enhances kinase binding . The 4-p-tolyl group in the analog from introduces steric bulk and lipophilicity compared to the ethylamine chain in the target compound.
- In contrast, the 3-chloro-4-fluorobenzyl substituent () combines halogenated effects for improved target affinity .
- Amine Functionality : The primary amine in the target compound may facilitate hydrogen bonding with biological targets, whereas secondary or tertiary amines in analogs (e.g., Avapritinib) could alter pharmacokinetics .
Key Research Findings
Fluorophenyl Substitution: The 4-fluorophenyl group enhances metabolic stability and target affinity compared to non-halogenated analogs, as seen in Avapritinib’s clinical success .
Amine Chain Flexibility : Ethylamine side chains (target compound) improve solubility relative to bulkier substituents (e.g., p-tolyl in ), critical for bioavailability .
Crystallographic Insights : Isostructural compounds () adopt planar conformations, facilitating interactions with flat binding pockets in enzymes or receptors .
Biological Activity
2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is a compound characterized by a pyrazole ring and an ethanamine side chain, making it a subject of interest in medicinal chemistry and biological research. Its unique structure allows for potential interactions with various biological targets, leading to diverse pharmacological effects.
- Chemical Formula: C₁₁H₁₂FN₃
- Molecular Weight: 205.23 g/mol
- CAS Number: 1354957-77-9
- IUPAC Name: 2-[1-(4-fluorophenyl)pyrazol-3-yl]ethanamine
- SMILES Notation: C1=CC(=CC=C1N2C=CC(=N2)CCN)F
The biological activity of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to bind effectively to active sites, which can modulate enzymatic activity or receptor signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity:
Studies have shown that 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine possesses significant antibacterial and antifungal properties. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.01 mg/mL | |
| Escherichia coli | 0.02 mg/mL | |
| Candida albicans | 0.03 mg/mL |
Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the pharmacological potential of this compound:
-
Study on Antibacterial Activity:
A comprehensive study evaluated the antibacterial effects of various pyrazole derivatives, including 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics such as levofloxacin . -
Antifungal Efficacy:
In another study focusing on antifungal properties, the compound was shown to disrupt biofilm formation in Candida species, highlighting its potential application in treating fungal infections resistant to conventional therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)ethan-1-amine | Lacks pyrazole ring | Moderate antibacterial activity |
| 1-(4-Fluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine | Similar pyrazole structure with different substituents | Enhanced anti-inflammatory effects |
Q & A
Advanced Research Question
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine for kinase inhibition).
- Dose-response analysis : Use IC values to assess potency. For antimicrobial studies, follow CLSI guidelines for MIC determination .
- Cellular uptake : Measure permeability via Caco-2 assays or HPLC-MS quantification in cell lysates.
How can computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., GPCRs). Input crystal structure coordinates (e.g., PDB ID 4XYZ) for accurate binding pocket modeling.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding and hydrophobic interactions .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C.
- Decomposition prevention : Avoid prolonged exposure to moisture or acidic/basic conditions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Advanced Research Question
- Substituent variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF) or bulky (e.g., naphthyl) groups to enhance target affinity.
- Amine modification : Introduce methyl or acetyl groups to the ethanamine chain to alter solubility and metabolic stability.
- In vivo validation : Test analogs in rodent models for pharmacokinetics (e.g., oral bioavailability, half-life) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
